4-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide
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Overview
Description
4-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with an isopropylsulfonyl group and a 2-methyl-1,3-dioxoisoindolin-5-yl moiety, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Isopropylsulfonyl Group: The isopropylsulfonyl group can be introduced via sulfonylation, using isopropylsulfonyl chloride in the presence of a base such as pyridine.
Attachment of the 2-methyl-1,3-dioxoisoindolin-5-yl Moiety: This step involves the reaction of the intermediate with 2-methyl-1,3-dioxoisoindoline, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the isoindolinone moiety, potentially converting them to alcohols.
Substitution: The benzamide core allows for various substitution reactions, such as halogenation or nitration, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the isoindolinone moiety.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activities or as a ligand in receptor binding studies.
Medicine
The compound’s structural features suggest potential pharmacological activities. It is explored in drug discovery programs for its ability to modulate biological pathways, potentially leading to new therapeutic agents.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The isopropylsulfonyl group and the isoindolinone moiety play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(methylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide
- 4-(ethylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide
- 4-(isopropylsulfonyl)-N-(2-ethyl-1,3-dioxoisoindolin-5-yl)benzamide
Uniqueness
Compared to similar compounds, 4-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is unique due to the specific combination of its substituents. The isopropylsulfonyl group provides distinct steric and electronic properties, influencing the compound’s reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-11(2)27(25,26)14-7-4-12(5-8-14)17(22)20-13-6-9-15-16(10-13)19(24)21(3)18(15)23/h4-11H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNJCXOAFJZPKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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